Phenoxybenzamine hydrochloride

Catalog No.
S539457
CAS No.
63-92-3
M.F
C18H22ClNO.ClH
C18H23Cl2NO
M. Wt
340.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxybenzamine hydrochloride

CAS Number

63-92-3

Product Name

Phenoxybenzamine hydrochloride

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride

Molecular Formula

C18H22ClNO.ClH
C18H23Cl2NO

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H

InChI Key

VBCPVIWPDJVHAN-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 65.3 °F (NTP, 1992)

Synonyms

Dibenylene, Dibenyline, Dibenziran, Dibenzylin, Dibenzyline, Dibenzyran, Hydrochloride, Phenoxybenzamine, Phenoxybenzamine, Phenoxybenzamine Hydrochloride

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl

Phenoxybenzamine hydrochloride is a non-selective, irreversible antagonist of the alpha-adrenergic receptors, primarily used in the management of hypertension associated with pheochromocytoma, a rare tumor of the adrenal gland that secretes catecholamines. Its chemical formula is C₁₈H₂₂ClNO, and it has a molar mass of approximately 303.83 g/mol. The compound is marketed under the brand name Dibenzyline and is known for its long duration of action due to its irreversible binding to receptors, leading to sustained pharmacological effects .

PBZ competitively binds to alpha-adrenergic receptors, preventing the binding of norepinephrine and epinephrine, neurotransmitters that cause blood vessel constriction. This leads to relaxation and dilation of blood vessels, lowering blood pressure [].

Physical and Chemical Properties

  • Melting point: 168-172°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like alcohol and chloroform []
  • Stability: Stable under acidic and neutral conditions, but hydrolyzes in alkaline environments []

Anti-tumor activity:

  • Studies suggest PBZ exhibits anti-tumor properties against various cancers, including malignant gliomas, breast cancer, and prostate cancer.
  • Mechanisms of action include:
    • Inhibiting cell proliferation and migration: PBZ may disrupt pathways crucial for cancer cell growth and movement. [Source: ]
    • Inducing cell death: PBZ can trigger apoptosis (programmed cell death) in cancer cells. [Source: ]
    • Targeting tumor vasculature: PBZ may inhibit the growth of blood vessels supplying tumors, starving them of nutrients and oxygen.
  • While promising, further research is needed to determine its effectiveness and safety in clinical settings.

Modulating α-adrenergic receptors:

  • PBZ is a potent α-adrenergic receptor antagonist, blocking the effects of the stress hormone norepinephrine. This makes it valuable for studying the role of these receptors in various physiological processes.
  • Research areas include:
    • Cardiovascular function: Understanding how α-adrenergic receptors influence heart rate, blood pressure, and vascular tone. [Source: ]
    • Neurological disorders: Investigating the involvement of α-adrenergic receptors in conditions like anxiety, depression, and Alzheimer's disease.
    • Metabolic regulation: Exploring the role of α-adrenergic receptors in glucose and insulin metabolism.

Other potential applications:

  • PBZ's diverse pharmacological properties have led to investigations in other areas, including:
    • Treatment of pulmonary hypertension: Preliminary studies suggest PBZ may improve blood flow in the lungs.
    • Management of Raynaud's disease: PBZ may improve blood circulation in the extremities, potentially alleviating symptoms. [Source: ]
    • Treatment of neurogenic bladder dysfunction: PBZ may relax bladder muscles, potentially improving urinary control. [Source: ]

Phenoxybenzamine functions by forming a covalent bond with the alpha-adrenergic receptors, specifically targeting a cysteine residue within the receptor's structure. This reaction effectively blocks the receptor's ability to respond to catecholamines like epinephrine and norepinephrine, resulting in vasodilation and decreased blood pressure. The irreversible nature of this bond means that the effects can last long after the drug has been eliminated from circulation as new receptors must be synthesized for normal function to resume .

The primary biological activity of phenoxybenzamine is its role as an alpha-adrenergic antagonist. By blocking alpha-1 and alpha-2 adrenergic receptors, it induces vasodilation, thereby lowering systemic vascular resistance and blood pressure. Additionally, phenoxybenzamine has been noted for its effects on serotonin receptors, particularly the 5-HT₂A receptor, which may contribute to its utility in treating carcinoid tumors that secrete excess serotonin .

In clinical use, phenoxybenzamine is effective in controlling paroxysmal hypertension and sweating associated with pheochromocytoma and has been explored for off-label uses such as treating premature ejaculation due to its effects on smooth muscle relaxation .

Phenoxybenzamine can be synthesized through several methods, typically involving the reaction of 2-chloroethyl phenyl ether with benzylamine. The synthesis generally involves:

  • Formation of Phenoxybenzylamine: Reacting phenol with benzyl chloride to form phenoxybenzylamine.
  • Chlorination: Treating the resulting compound with thionyl chloride or another chlorinating agent to introduce the chloroethyl group.
  • Finalization: Purifying the product through recrystallization or chromatography.

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Phenoxybenzamine is primarily used in clinical settings for:

  • Management of Pheochromocytoma: It is administered before surgical procedures to prevent hypertensive crises during tumor manipulation.
  • Treatment of Hypertension: It serves as an antihypertensive agent by reducing catecholamine-mediated vasoconstriction.
  • Potential Male Contraceptive: Investigational studies suggest it may block ejaculation without affecting semen quality, indicating possible applications in male contraception .

Phenoxybenzamine interacts with various medications and substances:

  • Beta-Adrenergic Antagonists: Often co-administered to mitigate reflex tachycardia caused by its vasodilatory effects.
  • Other Antihypertensives: Caution is advised when used with other blood pressure-lowering agents due to additive hypotensive effects.
  • Alcohol: Concurrent use can exacerbate side effects like dizziness and hypotension .

Phenoxybenzamine shares pharmacological properties with several other compounds that act on adrenergic receptors. Here are some notable comparisons:

Compound NameTypeSelectivityMechanism of ActionUnique Features
PhenolamineAlpha blockerNon-selectiveReversible blockade of alpha receptorsShorter duration of action compared to phenoxybenzamine
PrazosinAlpha-1 blockerSelectiveCompetitive antagonist at alpha-1 adrenergic receptorsPrimarily used for hypertension; less side effects
DoxazosinAlpha-1 blockerSelectiveCompetitive antagonist at alpha-1 adrenergic receptorsLonger half-life; used for benign prostatic hyperplasia
TerazosinAlpha-1 blockerSelectiveCompetitive antagonist at alpha-1 adrenergic receptorsUsed for hypertension and urinary symptoms in BPH

Phenoxybenzamine's unique feature lies in its irreversible binding and long-lasting effects on both alpha-adrenergic and serotonin receptors, making it particularly useful in specific clinical scenarios like pheochromocytoma management .

Historical Development of Phenoxybenzamine Synthesis

The conventional synthesis of phenoxybenzamine hydrochloride follows a multi-step pathway that begins with fundamental etherification chemistry. The process typically involves sequential functional group transformations including alkylation, amination, and chlorination reactions to construct the characteristic N-chloroethyl-N-benzyl phenoxy isopropylamine hydrochloride structure.

Traditional synthesis comprises five critical reaction stages:

  • Etherification of phenol with propylene oxide
  • Chlorination of the resulting phenoxy isopropanol
  • Amination with 2-aminoethanol (ethanolamine)
  • N-alkylation with benzyl chloride
  • Terminal chlorination and salt formation

Optimized Industrial Synthesis Parameters

According to patent literature, the preparation of phenoxybenzamine hydrochloride has been refined through precise control of reaction parameters. The etherification reaction between phenol and propylene oxide proceeds optimally at 60-85°C with careful pH control between 7-8, yielding phenoxy isopropanol as the key intermediate.

The established molar ratio for phenol and propylene oxide is 1:1.4-1.5, optimizing for conversion efficiency while minimizing side reactions. The detailed industrial process parameters are summarized in Table 1.

Table 1: Optimized Reaction Parameters for Traditional Phenoxybenzamine Synthesis

Reaction StageKey ReagentsTemperature Range (°C)Reaction TimeCatalyst/AdditiveYield (%)
EtherificationPhenol, Propylene oxide60-854-6 hoursKOH/NaOH85-90
ChlorinationPhenoxy isopropanol, Thionyl chloride<20 (addition), 90 (reflux)6-8 hoursPyridine80-85
Amination2-Aminoethanol, Phenoxy isochloropropane165-1704-6 hoursPolyethylene glycol75-80
N-alkylationN-hydroxyethyl derivative, Benzyl chlorideReflux temperature4-6 hoursBase catalyst70-75
Chlorination/Salt formationN-hydroxyethyl-N-benzyl derivative55-652-4 hoursHydrogen chloride65-70

The practical implementation of the critical chlorination step involves careful temperature control during thionyl chloride addition (below 20°C), followed by refluxing at approximately 90°C for several hours in the presence of pyridine as an acid-binding agent. This produces phenoxy isochloropropane as a yellowish transparent liquid after appropriate workup and purification.

Phenoxybenzamine hydrochloride exerts its irreversible antagonism through alkylation of cysteine residues located in transmembrane domain 3 (TM3) of α-adrenergic receptors. Structural studies reveal that the reactive chloroethylamine group of phenoxybenzamine forms a covalent bond with cysteine 3.36 (Cys-117 in α2A, Cys-96 in α2B, and Cys-135 in α2C subtypes) [3] [5]. This interaction permanently inactivates the receptor by sterically obstructing agonist binding and preventing conformational changes required for signal transduction.

Mutagenesis experiments demonstrate that substituting cysteine 3.36 with valine (C117V in α2A) renders receptors resistant to phenoxybenzamine, reducing inactivation from 81% to 10% [3]. Comparative analysis with β2-adrenergic receptors, which lack a cysteine at this position, confirms the specificity of this mechanism [3]. The covalent modification alters receptor dynamics, as shown by reduced [125I]BE 2254 binding in rat cerebral cortex α1 receptors after phenoxybenzamine exposure [4].

Table 1: Cysteine Residues Targeted by Phenoxybenzamine in α-Adrenergic Receptors

Receptor SubtypeCysteine Position (Ballesteros-Weinstein numbering)Inactivation Efficiency
α2ACys-117 (3.36)81%
α2BCys-96 (3.36)96%
α2CCys-135 (3.36)77%
α1ACys-128 (3.36)*65–80%†

*Predicted based on structural homology [1] [3]; †Estimated from functional studies [4].

Differential Binding Kinetics at α1 vs. α2 Receptor Subtypes

Phenoxybenzamine exhibits subtype-specific binding kinetics due to structural variations between α1 and α2 adrenergic receptors. While both subtypes share the cysteine 3.36 target, α2 receptors demonstrate faster alkylation rates and higher affinity. Radioligand displacement assays show phenoxybenzamine’s Ki for α2A receptors (108 nM) is 3–5 times lower than for α1A subtypes [5] [4]. This divergence correlates with differences in transmembrane helix orientation and extracellular loop conformations that influence drug access to the binding pocket.

Kinetic studies reveal α2 receptors undergo irreversible inactivation within 10–30 minutes of phenoxybenzamine exposure, whereas α1 receptors require prolonged incubation (>60 minutes) for equivalent effects [4] [5]. This kinetic disparity arises from variations in receptor glycosylation patterns and lipid microenvironment stability. Notably, α2B receptors exhibit the fastest inactivation (96% reduction in [3H]yohimbine binding at 90 nM phenoxybenzamine) [3], likely due to enhanced solvent accessibility of TM3 in this subtype.

Allosteric Modulation of G Protein-Coupled Receptor Signaling

Beyond direct receptor antagonism, phenoxybenzamine indirectly modulates GPCR signaling through allosteric effects. By covalently occupying orthosteric sites, it induces long-term conformational changes that alter receptor-G protein coupling efficiency. In human platelet α2A receptors, phenoxybenzamine alkylation reduces guanine nucleotide sensitivity by 40%, suggesting impaired Gαi/o protein interaction [5].

Phenoxybenzamine also influences metabotropic glutamate receptor 5 (mGlu5) signaling via cross-talk mechanisms. Pretreatment with phenoxybenzamine diminishes maximal acetylcholine responses in mGlu5-expressing systems, indicative of receptor reserve reduction [6]. This trans-receptor effect may stem from shared downstream effectors like phospholipase Cβ or β-arrestin recruitment pathways.

Mechanistic Summary

  • Orthosteric Inactivation: Covalent bond formation prevents endogenous agonist binding [1] [3].
  • Signal Decoupling: Altered receptor conformation reduces G protein activation [5].
  • Cross-Receptor Modulation: Secondary effects on non-adrenergic GPCRs through shared signaling hubs [6].

Physical Description

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

339.1156697 g/mol

Monoisotopic Mass

339.1156697 g/mol

Heavy Atom Count

22

Appearance

Assay:≥98%A crystalline solid

Melting Point

280 to 284 °F (NTP, 1992)

UNII

X1IEG24OHL

Related CAS

59-96-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenoxybenzamine Hydrochloride is the hydrochloride salt form of phenoxybenzamine, a synthetic, dibenzamine alpha-adrenergic antagonist with antihypertensive and vasodilatory properties. Phenoxybenzamine non-selectively and irreversibly blocks the postsynaptic alpha-adrenergic receptor in smooth muscle, thereby preventing vasoconstriction, relieving vasospasms, and decreasing peripheral resistance. Reflex tachycardia may occur and may be enhanced by blockade of alpha-2 receptors which enhances norepinephrine release. Phenoxybenzamine is reasonably anticipated to be a human carcinogen.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

63-92-3

Wikipedia

Phenoxybenzamine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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